Fesoterodine Fumarate

描述

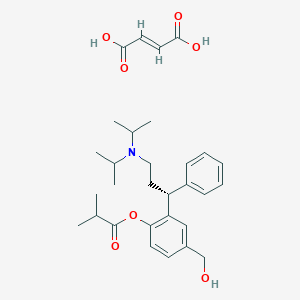

Structure

3D Structure of Parent

属性

IUPAC Name |

(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-RNCYCKTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904655 | |

| Record name | Fesoterodine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286930-03-8 | |

| Record name | Fesoterodine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fesoterodine fumarate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fesoterodine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-but-2-enedioic acid; [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FESOTERODINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS72165S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Fesoterodine Fumarate in Detrusor Overactivity: A Technical Guide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the fundamental mechanism of action of fesoterodine (B1237170) fumarate (B1241708) in the management of detrusor overactivity. Fesoterodine fumarate, a cornerstone in the treatment of overactive bladder (OAB), exerts its therapeutic effects through its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), a potent antimuscarinic agent.[1][2][3] This document will delve into the molecular interactions, signaling pathways, and physiological responses that underpin its clinical efficacy.

Executive Summary

This compound is a prodrug that undergoes rapid and extensive conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by non-specific plasma esterases.[1][2][4][5] 5-HMT is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a high affinity for both M2 and M3 subtypes, which are crucial in mediating bladder function.[2][6][7][8] By blocking the action of acetylcholine on these receptors within the detrusor muscle and urothelium, 5-HMT effectively reduces involuntary bladder contractions and the sensation of urgency, thereby alleviating the primary symptoms of OAB.[1][2][3] This guide will provide a granular examination of the binding kinetics, receptor selectivity, and the downstream cellular effects of 5-HMT.

Pharmacodynamics and Molecular Mechanism of Action

The therapeutic action of fesoterodine is entirely attributable to its active metabolite, 5-HMT.[1][2] 5-HMT functions as a competitive antagonist at muscarinic receptors, meaning it reversibly binds to these receptors and prevents the neurotransmitter acetylcholine (ACh) from binding and initiating a cellular response.[1][7][9] This antagonism is the key to mitigating detrusor overactivity.

Muscarinic Receptor Subtypes in the Bladder

The human bladder contains several subtypes of muscarinic receptors, with the M2 and M3 subtypes being the most prevalent and functionally significant.[6][8][10] While the M3 receptor is the primary mediator of direct detrusor muscle contraction, the M2 receptor, which is more abundant, contributes to bladder contraction indirectly by inhibiting sympathetically-induced relaxation.[6][8][10][11] Fesoterodine's active metabolite, 5-HMT, does not exhibit significant selectivity between the M1-M5 receptor subtypes.[12][13]

Signaling Pathways

The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells triggers a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.

Conversely, the M2 receptors are coupled to Gi-proteins. When activated by acetylcholine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels counteract the smooth muscle relaxation induced by the β-adrenergic system, thereby promoting a state of contraction.[6][8][11]

5-HMT competitively antagonizes both of these pathways, leading to a reduction in detrusor muscle tone and contractility.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. smw.ch [smw.ch]

- 5. pfizermedical.com [pfizermedical.com]

- 6. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]

- 9. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Fesoterodine Fumarate and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine (B1237170) Fumarate (B1241708) is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. It is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This technical guide provides a comprehensive overview of the synthesis and characterization of Fesoterodine Fumarate and its primary metabolite, 5-HMT. Detailed experimental protocols for synthesis and analytical characterization are presented, along with quantitative data summarized in tabular format. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Fesoterodine is a well-established treatment for overactive bladder, offering patients relief from symptoms of urinary urgency, frequency, and urge incontinence.[1] Its efficacy is derived from its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of tolterodine.[2][3] Unlike tolterodine, which is metabolized by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, fesoterodine is converted to 5-HMT by ubiquitous nonspecific esterases.[2][3] This results in more consistent and predictable plasma concentrations of the active metabolite, regardless of the patient's CYP2D6 genotype.[2]

This guide delves into the chemical synthesis of this compound, providing detailed protocols for its preparation and purification. It also covers the analytical techniques used for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Finally, the metabolic pathway of fesoterodine to 5-HMT is discussed.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. Several synthetic routes have been described in the literature, with variations in reagents and reaction conditions.[4][5][6] A common approach involves the synthesis of the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (also known as 5-hydroxymethyl tolterodine or 5-HMT), followed by esterification and salt formation.

Synthesis of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT)

A representative synthesis of the 5-HMT intermediate is outlined below.

Experimental Protocol:

-

Step 1: Synthesis of (R)-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol:

-

A solution of (R)-(+)-N,N-diisopropyl-3-(2-benzyloxy-5-formylphenyl)-3-phenylpropanamine is dissolved in a suitable solvent such as methanol.

-

The solution is cooled to approximately 5°C.

-

Sodium borohydride (B1222165) is added portion-wise while maintaining the temperature.

-

After the reaction is complete, concentrated hydrochloric acid is added, and the mixture is stirred.

-

The product is extracted with dichloromethane (B109758), and the solvent is evaporated to yield (R)-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol.[4] A reported yield for this step is 78.5%.[4]

-

-

Step 2: Debenzylation to form (R)-(+)-[4-hydroxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (5-HMT):

-

The product from the previous step is dissolved in methanol.

-

Raney Nickel is added to the solution in a hydrogenator.

-

The mixture is subjected to hydrogen pressure (4-5 Kg/cm²) for a period of 3-4 hours.[4]

-

The catalyst is filtered off, and the solvent is removed under vacuum.

-

The residue is crystallized from ethyl acetate (B1210297) to yield (R)-(+)-[4-hydroxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (5-HMT).[4] A reported yield for this step is 72.5%.[4]

-

Synthesis of Fesoterodine from 5-HMT

Experimental Protocol:

-

Esterification:

-

A solution of 5-HMT and triethylamine (B128534) is prepared in dichloromethane.

-

A solution of isobutyryl chloride in dichloromethane is added to the above solution under cooling and agitation.

-

The reaction mixture is stirred at 0°C and then at room temperature.[4]

-

Formation and Purification of this compound

Experimental Protocol:

-

Salt Formation:

-

The crude fesoterodine base from the esterification step is dissolved in 2-butanone.

-

Fumaric acid is added, and the mixture is gently heated to achieve complete dissolution.

-

Cyclohexane is slowly added until the onset of turbidity.

-

The mixture is stirred for several hours at room temperature, followed by cooling to induce crystallization.[4]

-

-

Purification:

-

The crude this compound is dissolved in methylethylketone by warming the mixture.

-

Cyclohexane is added, and the solution is stirred for an extended period at room temperature, followed by cooling.

-

The precipitated solid is filtered and washed with a cold mixture of methylethylketone and cyclohexane, and then with cyclohexane.[4]

-

The purified this compound is dried under vacuum. A reported yield for this purification step is 90%.[4] Purity of the final product is often reported to be high, for instance, 99.8%.[7]

-

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Characterization of this compound and 5-HMT

The identity, purity, and quality of this compound and its metabolite are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantifying it in pharmaceutical formulations. Several stability-indicating HPLC methods have been developed.[8][9][10][11]

Typical Experimental Protocol for HPLC Analysis:

-

Column: Inertsil ODS-3V (150 x 4.6 mm, 5µm) or equivalent C18 column.[8]

-

Mobile Phase: A mixture of a buffer (e.g., 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, with pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in a ratio of 42:58 (v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detector Wavelength: 210 nm.[8]

-

Column Temperature: Ambient or controlled (e.g., 45°C).[10]

-

Injection Volume: Typically 10-20 µL.

Quantitative Data from HPLC Analysis:

| Parameter | Value | Reference |

| Retention Time of Fesoterodine | ~11.0 min | [9][11] |

| Retention Time of 5-HMT | ~3.8 min | [9][11] |

| Linearity (Correlation Coefficient) | > 0.999 | [8] |

| Accuracy (Recovery) | 96.9% - 101.5% | [8] |

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the chemical structure of this compound and its related substances.

FTIR Spectral Data for a this compound Related Impurity:

| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Reference |

| O-H | Stretching | 2992.30 | [12] |

| Aromatic C=C | Stretching | 1659.53 | [12] |

| C=O | Stretching | 1754.59, 1722.79 | [12] |

¹H NMR Spectral Data for a this compound Related Impurity:

| ¹H Position (ppm) | No. of Protons | Multiplicity | Reference |

| 1.24-1.35 | 18H | m | [12] |

| 2.58-2.73 | 2H | t | [12] |

| 2.75-2.88 | 3H | m | [12] |

| 3.56-3.59 | 2H | t | [12] |

| 3.97-4.01 | 1H | t | [12] |

| 5.14-5.23 | 2H | q | [12] |

| 6.83-7.03 | 8H | m | [12] |

| 7.20-7.31 | 1H | s | [12] |

| 10.4 | 1H | s | [12] |

¹³C NMR Spectral Data for Crystalline Form I of this compound:

| Chemical Shift (ppm) | Reference |

| 175.36, 171.31, 170.90, 168.55, 148.60, 141.02, 140.54, 138.57, 134.96, 131.29, 130.51, 129.83, 128.70, 127.66, 126.48, 122.32, 64.89, 57.96, 57.43, 53.37, 53.02, 47.48, 43.95, 34.26, 19.47, 17.98, 17.60, 13.38, 12.61 | [13] |

Mass spectrometry is used to confirm the molecular weight of this compound and to identify its metabolites and impurities.

LC-MS/MS Parameters for Fesoterodine Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

-

Monitored Transition: m/z 412.2 → 223.0.[14]

Mass Spectral Data for a this compound Related Impurity:

| Ion | m/z | Reference |

| [M+H]⁺ | 510 | [12] |

Characterization Workflow Diagram

Caption: General workflow for the characterization of this compound.

Metabolism of Fesoterodine

Fesoterodine is a prodrug, and its therapeutic effect is mediated by its active metabolite, 5-HMT.

The primary metabolic pathway involves the rapid and extensive hydrolysis of fesoterodine by nonspecific esterases to form 5-HMT.[8][12][15] 5-HMT is further metabolized in the liver via two major pathways involving CYP2D6 and CYP3A4 to inactive metabolites, including carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[12] Approximately 70% of a dose of fesoterodine is recovered in the urine as its metabolites.[15]

Metabolic Pathway Diagram

Caption: Metabolic pathway of Fesoterodine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound and its active metabolite, 5-HMT. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound. A thorough understanding of the synthesis and analytical characterization is crucial for ensuring the quality, safety, and efficacy of this compound in its clinical application.

References

- 1. WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. jocpr.com [jocpr.com]

- 7. US9272982B2 - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. US8049031B2 - Solid forms of this compound - Google Patents [patents.google.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]

Fesoterodine Fumarate: A Technical Guide to its Prodrug Conversion and the Central Role of 5-Hydroxymethyl Tolterodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine (B1237170) fumarate (B1241708) is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB). A critical aspect of its pharmacology is its nature as a prodrug, undergoing rapid and extensive conversion to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This technical guide provides an in-depth exploration of this pivotal biotransformation, consolidating quantitative pharmacokinetic data, detailing experimental methodologies for its study, and visualizing the metabolic and experimental pathways.

Introduction: The Prodrug Strategy

Fesoterodine was designed as a prodrug to improve the pharmacokinetic profile of its active moiety, 5-HMT, which is also the active metabolite of tolterodine.[1] Following oral administration, fesoterodine is well-absorbed and rapidly hydrolyzed in the bloodstream.[2][3] This conversion is so efficient that fesoterodine itself is typically undetectable in plasma.[2] The therapeutic effects of fesoterodine are entirely attributable to 5-HMT.[3]

The primary advantage of this prodrug approach is the circumvention of the extensive first-pass metabolism and genetic polymorphism associated with cytochrome P450 2D6 (CYP2D6) that is observed with tolterodine.[1] The conversion of fesoterodine to 5-HMT is mediated by ubiquitous, nonspecific esterases, leading to more consistent and predictable plasma concentrations of the active metabolite among patients.[1][2][3]

The Conversion Pathway: From Fesoterodine to 5-HMT

The biotransformation of fesoterodine to 5-HMT is a one-step hydrolysis reaction catalyzed by nonspecific esterases present in the blood and tissues.[2][3] This enzymatic cleavage of the isobutyric acid ester results in the formation of 5-HMT and isobutyric acid.

-

Fesoterodine → 5-Hydroxymethyl Tolterodine (5-HMT) + Isobutyric Acid

Once formed, 5-HMT is the pharmacologically active agent, acting as a potent competitive antagonist of muscarinic receptors, thereby reducing bladder smooth muscle contractions.[4]

Subsequent Metabolism of 5-HMT

While the formation of 5-HMT is independent of the highly variable CYP enzyme system, its subsequent elimination is not. 5-HMT is further metabolized in the liver via two primary pathways involving CYP2D6 and CYP3A4 to inactive metabolites.[5] The main metabolites are a carboxy metabolite, a carboxy-N-desisopropyl metabolite, and an N-desisopropyl metabolite.[6] Approximately 70% of the administered dose of fesoterodine is recovered in the urine as these metabolites, with about 16% as unchanged 5-HMT.[6] A smaller portion, around 7%, is recovered in the feces.[6]

References

- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Fesoterodine Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fesoterodine (B1237170) fumarate (B1241708) is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). A key feature of fesoterodine is its nature as a prodrug, which is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This bioconversion bypasses the cytochrome P450 (CYP) enzyme system for its initial activation, leading to more predictable pharmacokinetics compared to its predecessor, tolterodine. 5-HMT is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5), with its therapeutic effect in OAB primarily attributed to the blockade of M2 and M3 receptors in the urinary bladder detrusor muscle. This antagonism leads to muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of micturition. Preclinical studies in various animal models have demonstrated the efficacy of fesoterodine in improving urodynamic parameters, and pharmacokinetic profiling has characterized its absorption, distribution, metabolism, and excretion in detail. This guide provides a comprehensive overview of the preclinical pharmacological profile of fesoterodine fumarate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and metabolic pathways.

Mechanism of Action

Fesoterodine itself possesses weak affinity for muscarinic receptors. Its pharmacological activity is almost entirely dependent on its rapid conversion to 5-HMT.

Prodrug Activation

Following oral administration, fesoterodine undergoes rapid and extensive hydrolysis by ubiquitous, non-specific esterases in the gastrointestinal tract, blood, and other tissues. This process cleaves the isobutyryl ester group, yielding the active metabolite, 5-HMT.

In Vitro Muscarinic Receptor Binding Affinity of 5-Hydroxymethyl Tolterodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro muscarinic receptor binding affinity of 5-hydroxymethyl tolterodine (B1663597) (5-HMT), the principal active metabolite of the antimuscarinic drug tolterodine. This document synthesizes available data on its binding profile, details the experimental methodologies used for its characterization, and illustrates the relevant cellular signaling pathways.

Introduction

5-Hydroxymethyl tolterodine (5-HMT), also known as PNU-200577, is a potent and competitive muscarinic receptor antagonist.[1] It is the primary active metabolite of tolterodine, formed via oxidation of the 5-methyl group by cytochrome P450 2D6 (CYP2D6). 5-HMT contributes significantly to the therapeutic effects of tolterodine in the treatment of overactive bladder.[1] A thorough understanding of its interaction with the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) is critical for drug development and for elucidating its mechanism of action and tissue selectivity.

Muscarinic Receptor Binding Profile of 5-Hydroxymethyl Tolterodine

Numerous in vitro studies have characterized 5-HMT as a non-selective muscarinic receptor antagonist, demonstrating similar affinity across all five receptor subtypes.[2] This lack of subtype selectivity is a key feature of its pharmacological profile.[2]

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of 5-hydroxymethyl tolterodine for human muscarinic receptor subtypes. The data is derived from competitive radioligand binding assays.

| Receptor Subtype | Ki (nM) | pKi | Reference |

| M1 | Not Reported | Not Reported | [2] |

| M2 | 5.6 | 8.25 | [3] |

| M3 | 5.7 | 8.24 | [3] |

| M4 | Not Reported | Not Reported | [2] |

| M5 | Not Reported | Not Reported | [2] |

Note: While specific Ki values for M1, M4, and M5 subtypes are not consistently reported in the reviewed literature, multiple sources confirm that 5-HMT binds to all five subtypes with high and approximately equal affinity, supporting its classification as a non-selective antagonist.[2][4]

One study also noted that 5-HMT was twofold more potent in inhibiting radioligand binding at cell membranes expressing the M2 versus the M3 subtype, a finding that contrasts with the nearly identical Ki values reported by others.[5]

Experimental Protocols

The binding affinity of 5-HMT to muscarinic receptors is typically determined using in vitro radioligand binding assays. A generalized protocol is detailed below.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (in this case, 5-HMT) to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: 5-Hydroxymethyl tolterodine (5-HMT) at various concentrations.

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Workflow:

References

- 1. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Fesoterodine Fumarate: A Deep Dive into its Structure-Activity Relationship for the Treatment of Overactive Bladder

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine (B1237170), a competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). Marketed as Toviaz®, it represents a successful application of a prodrug strategy to optimize the pharmacokinetic profile of its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fesoterodine, detailing its metabolic activation, interaction with muscarinic receptors, and the downstream signaling pathways it modulates. This document delves into the experimental methodologies used to elucidate these properties and presents key quantitative data to inform further research and drug development in this area.

Introduction: The Prodrug Approach to an Improved OAB Therapy

Fesoterodine was developed to address the limitations of its predecessor, tolterodine, in treating OAB. While both drugs share the same active metabolite, 5-HMT, their metabolic pathways differ significantly. Tolterodine's conversion to 5-HMT is mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to inter-individual variations in plasma concentrations of the active moiety.[1] Fesoterodine, an isobutyryl ester of 5-HMT, circumvents this issue. It is a prodrug that is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the plasma to yield 5-HMT, resulting in more consistent and predictable pharmacokinetics across the patient population.[1][2][3]

The design of fesoterodine emerged from studies of a series of ester analogues of 5-HMT, with the isobutyrate ester being selected for its optimal biopharmaceutical properties.[1] This strategic esterification enhances the oral bioavailability of 5-HMT.[1]

Metabolic Activation of Fesoterodine

The primary metabolic event for fesoterodine is its rapid conversion to the active metabolite, 5-HMT. This process is not reliant on the CYP enzyme system for activation, which contributes to its predictable pharmacokinetic profile.[3]

As illustrated in Figure 1, fesoterodine is hydrolyzed by plasma esterases to form 5-HMT. Subsequently, 5-HMT is further metabolized by CYP2D6 and CYP3A4 to inactive metabolites, which are then eliminated.[4][5]

Muscarinic Receptor Binding and Structure-Activity Relationship

The therapeutic effect of fesoterodine is mediated by the competitive antagonism of muscarinic receptors in the urinary bladder by its active metabolite, 5-HMT.[4][6] The bladder detrusor muscle is rich in M2 and M3 muscarinic receptor subtypes, with the M3 receptor being primarily responsible for mediating bladder contraction.[7][8]

Binding Affinity at Muscarinic Receptor Subtypes

5-HMT is a potent, non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[9] This lack of subtype selectivity is shared with its parent compound, tolterodine. The binding affinities of fesoterodine, 5-HMT, and tolterodine for human muscarinic receptors are summarized in Table 1.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |

| 5-HMT | - | - | - | - | - |

| Tolterodine | - | - | - | - | - |

| pKi values are presented as the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for 5-HMT and tolterodine were not consistently available in the searched literature in this format. |

Fesoterodine itself has a lower affinity for muscarinic receptors compared to its active metabolite, 5-HMT.[10]

Tissue Selectivity

While not selective for a specific muscarinic receptor subtype, 5-HMT exhibits a degree of tissue selectivity, showing a higher affinity for muscarinic receptors in the bladder detrusor muscle and mucosa compared to the parotid gland.[11] This bladder selectivity is thought to contribute to a more favorable side-effect profile, particularly a lower incidence of dry mouth, compared to other less selective antimuscarinic agents.[11]

| Compound | Detrusor Muscle (Ki, nM) | Bladder Mucosa (Ki, nM) | Parotid Gland (Ki, nM) | Bladder/Parotid Selectivity Ratio (Detrusor) |

| Fesoterodine | - | - | - | - |

| 5-HMT | - | - | - | - |

| Tolterodine | - | - | - | - |

| Quantitative data for this table was not consistently available in the searched literature. |

Key Structural Features for Activity

The core structure of 5-HMT, which is responsible for its antimuscarinic activity, consists of a diisopropylamino-1-phenylpropyl moiety attached to a 4-(hydroxymethyl)phenyl group. The key structural elements contributing to its activity are:

-

Tertiary Amine (Diisopropylamine): Essential for interaction with the aspartate residue in the third transmembrane domain of the muscarinic receptor. The bulky isopropyl groups may influence selectivity and reduce central nervous system penetration.

-

Hydroxyl Group: The benzylic hydroxyl group is a critical feature.

-

Phenyl Groups: The two phenyl rings are important for hydrophobic interactions within the receptor binding pocket.

-

Hydroxymethyl Group on the Phenyl Ring: This group in 5-HMT, compared to the methyl group in tolterodine, increases polarity and reduces lipophilicity. This is a key factor in the reduced potential for blood-brain barrier penetration of 5-HMT.[1]

-

Ester Moiety (in Fesoterodine): The isobutyrate ester in fesoterodine serves as the prodrug moiety, which is cleaved by esterases to release the active 5-HMT. The nature of this ester group was optimized to achieve the desired rate of hydrolysis and bioavailability.[1]

Signaling Pathways Modulated by Fesoterodine

Fesoterodine, through its active metabolite 5-HMT, antagonizes the M3 muscarinic receptor in the bladder detrusor smooth muscle. The binding of acetylcholine (B1216132) to the M3 receptor normally triggers a cascade of intracellular events leading to muscle contraction. By blocking this interaction, 5-HMT inhibits these contractions.

As depicted in Figure 2, the binding of acetylcholine to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺, along with the activation of the RhoA/Rho-kinase (ROCK) pathway, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.[7][12] Fesoterodine's active metabolite, 5-HMT, competitively blocks the initial step of this cascade.

Experimental Protocols

The characterization of fesoterodine and its active metabolite involves a range of in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound for its target receptor.

-

Objective: To determine the inhibition constant (Ki) of fesoterodine and its analogs for muscarinic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human M1-M5 muscarinic receptors (e.g., CHO-K1 cells) or from tissue homogenates (e.g., human bladder detrusor, parotid gland) are prepared.[11]

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., fesoterodine, 5-HMT).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

These assays measure the functional consequence of receptor binding, i.e., whether a compound is an agonist or an antagonist.

-

Objective: To determine the functional potency (e.g., pA2) of fesoterodine and its analogs as muscarinic receptor antagonists.

-

Methodology (Calcium Mobilization Assay):

-

Cell Culture: Cells expressing the target muscarinic receptor (e.g., M3) are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., 5-HMT).

-

Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptor.

-

Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the pA2 value is determined from Schild plot analysis.

-

In Vivo Cystometry Studies in Rats

Cystometry is used to evaluate the effect of a compound on bladder function in a living animal.

-

Objective: To assess the in vivo efficacy of fesoterodine and its analogs in reducing bladder contractions.

-

Methodology:

-

Animal Preparation: Rats are anesthetized, and a catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure.

-

Drug Administration: The test compound is administered, typically intravenously or orally.

-

Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is continuously recorded. Micturition volumes and frequencies are also measured.

-

Data Analysis: Parameters such as micturition pressure, bladder capacity, and the frequency of bladder contractions are analyzed to determine the effect of the compound.[5]

-

Conclusion

The structure-activity relationship of fesoterodine is a prime example of successful prodrug design in modern pharmacology. By masking the hydrophilic hydroxymethyl group of the active metabolite 5-HMT with an isobutyrate ester, fesoterodine achieves improved oral bioavailability and a more consistent pharmacokinetic profile compared to its predecessor, tolterodine. The core SAR resides in the 5-HMT molecule, where the tertiary amine, phenyl groups, and hydroxymethyl substituent are all crucial for potent, non-selective antagonism of muscarinic receptors. The increased polarity of 5-HMT relative to tolterodine contributes to its reduced potential for CNS side effects. The detailed understanding of its metabolic activation, receptor binding, and downstream signaling pathways, as elucidated by the experimental protocols described herein, provides a solid foundation for the rational design of future antimuscarinic agents for the treatment of OAB and other conditions involving muscarinic receptor dysfunction. Further research focusing on subtype-selective muscarinic antagonists may offer the potential for even more targeted therapies with improved side-effect profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. AID 723858 - Binding affinity to human M5 muscarinic receptor - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Esterases in the Metabolic Activation of Fesoterodine Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fesoterodine (B1237170) fumarate (B1241708), a cornerstone in the management of overactive bladder (OAB), functions as a prodrug, requiring metabolic activation to exert its therapeutic effect. This activation is exclusively mediated by a rapid and extensive hydrolysis reaction catalyzed by non-specific esterases, leading to the formation of its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This guide provides an in-depth technical overview of the pivotal role of esterases in this bioactivation process, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows. Understanding the nuances of this esterase-driven activation is critical for optimizing drug development strategies and ensuring consistent therapeutic outcomes.

Introduction

Fesoterodine is a competitive muscarinic receptor antagonist designed for the treatment of OAB, with symptoms including urge urinary incontinence, urgency, and frequency.[1][2] Unlike its predecessor, tolterodine, fesoterodine itself is pharmacologically inactive and relies on in vivo conversion to its active moiety, 5-HMT, the same active metabolite as tolterodine.[3][4] This conversion process, however, differs significantly. While tolterodine's activation is dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, fesoterodine's activation is governed by ubiquitous and non-specific esterases.[3][4] This fundamental difference in metabolic activation pathways confers a distinct pharmacokinetic profile to fesoterodine, characterized by less inter-individual variability.[5]

This technical guide delves into the central role of esterases in the metabolic activation of fesoterodine, providing a comprehensive resource for researchers and professionals in the field of drug metabolism and development.

The Metabolic Pathway of Fesoterodine Fumarate

The metabolic journey of fesoterodine begins with its rapid and extensive hydrolysis by non-specific esterases distributed throughout the body.[6][7] This enzymatic reaction cleaves the ester bond in the fesoterodine molecule, yielding the active metabolite, 5-HMT.[6][7] Notably, fesoterodine is not detectable in plasma following oral administration, indicating the efficiency and completeness of this initial metabolic step.[8]

Once formed, 5-HMT is responsible for the entirety of the antimuscarinic activity of fesoterodine.[8] Subsequently, 5-HMT undergoes further metabolism primarily through two major pathways involving cytochrome P450 enzymes: CYP2D6 and CYP3A4.[6][7] These pathways lead to the formation of inactive metabolites, which are then eliminated from the body.[7] The dual pathways for 5-HMT metabolism contribute to a more consistent pharmacokinetic profile, even in individuals with genetic variations in CYP2D6 activity (i.e., poor versus extensive metabolizers).[6]

Metabolic activation of this compound.

The Role of Carboxylesterases (CES)

While the term "non-specific esterases" is widely used, the primary enzymes responsible for the hydrolysis of fesoterodine are carboxylesterases (CES).[9][10] The human body contains two major carboxylesterases involved in xenobiotic metabolism: CES1 and CES2.[9][11]

-

CES1 is predominantly expressed in the liver and to a lesser extent in other tissues like the lungs and kidneys.[11][12] It generally favors substrates with a small alcohol group and a large acyl group.[9]

-

CES2 is most abundantly found in the small intestine and is also present in the liver, colon, and kidneys.[11] It typically hydrolyzes substrates with a large alcohol group and a small acyl group.[9]

Given the tissue distribution of these enzymes, the hydrolysis of orally administered fesoterodine likely begins in the intestine (mediated by CES2) and continues in the liver (mediated by CES1). The high expression of CES1 in the liver contributes significantly to the rapid and extensive conversion of any absorbed fesoterodine that bypasses intestinal metabolism.[11]

Quantitative Data on Fesoterodine Metabolism

The pharmacokinetic profile of fesoterodine is primarily defined by the formation and subsequent elimination of its active metabolite, 5-HMT. The following tables summarize key quantitative data from clinical studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of Fesoterodine in Healthy Volunteers (Fasted State)

| Fesoterodine Dose | N | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |

| 4 mg | 16 (EMs) | 2.0 ± 0.7 | 5.0 | 20.3 ± 5.9 | ~8 | [6] |

| 8 (PMs) | 3.8 ± 1.1 | 5.0 | 41.6 ± 12.0 | ~8 | [6] | |

| 8 mg | 16 (EMs) | 3.9 ± 1.3 | 5.0 | 41.9 ± 13.0 | ~8 | [6] |

| 8 (PMs) | 7.6 ± 2.4 | 5.0 | 85.8 ± 25.1 | ~8 | [6] | |

| 12 mg | 16 (EMs) | 5.7 ± 1.9 | 5.0 | 63.6 ± 20.2 | ~8 | [6] |

| 8 (PMs) | 11.2 ± 3.5 | 5.0 | 129.2 ± 38.3 | ~8 | [6] |

EMs: Extensive Metabolizers of CYP2D6; PMs: Poor Metabolizers of CYP2D6. Data are presented as mean ± standard deviation, except for Tmax which is the median.

Table 2: Bioavailability and Systemic Exposure of 5-HMT

| Parameter | Value | Reference |

| Bioavailability of 5-HMT | 52% | [7] |

| Protein Binding of 5-HMT | ~50% | [8] |

| Fold-increase in Cmax (PMs vs. EMs) | ~2-fold | [6] |

| Fold-increase in AUC (PMs vs. EMs) | ~2-fold | [6] |

Experimental Protocols

In Vivo Pharmacokinetic Study of Fesoterodine

Objective: To determine the pharmacokinetic profile of the active metabolite, 5-HMT, following oral administration of this compound in healthy volunteers.

Study Design: A single-center, open-label, randomized, crossover study is a common design.[1][6]

Subjects: Healthy male and female volunteers, typically between 18 and 55 years of age. Subjects are often genotyped for CYP2D6 to stratify them as extensive metabolizers (EMs) or poor metabolizers (PMs).[6]

Procedure:

-

Subjects undergo a washout period of at least seven days between treatment periods.[1]

-

Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 4 mg, 8 mg, or 12 mg).[1][6]

-

Blood samples are collected at predose (0 hours) and at specified time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, 10, 12, 15, 24, and 36 hours).[1]

-

Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: The concentration of 5-HMT in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]

Pharmacokinetic Analysis: Plasma concentration-time data for 5-HMT are used to calculate standard pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)

-

Terminal elimination half-life (t1/2)

Workflow for a clinical pharmacokinetic study of fesoterodine.

In Vitro Hydrolysis of Fesoterodine using Human Liver Microsomes

Objective: To determine the rate of hydrolysis of fesoterodine to 5-HMT in a system containing a mixture of human liver esterases.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of fesoterodine in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the fesoterodine stock solution to the pre-warmed microsome suspension to achieve the desired final substrate concentration.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately terminate the reaction by adding a multiple volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentration of 5-HMT using a validated LC-MS/MS method.

Data Analysis: The rate of 5-HMT formation is determined by plotting the concentration of 5-HMT against time and calculating the initial linear slope. This can be used to determine enzyme kinetic parameters such as Km and Vmax by varying the initial fesoterodine concentration.

LC-MS/MS Method for Quantification of 5-HMT in Plasma

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Ascentis Express RP amide, 50 mm × 4.6 mm, 2.7 µm).[13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). A common ratio is 20:80 (v/v) aqueous to organic.[13]

-

Flow Rate: 0.5 mL/min.[13]

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 5-HMT: m/z 342.2 → 223.1.[13]

-

MRM Transition for an Internal Standard (e.g., 5-HMT-d14): m/z 356.2 → 223.1.[13]

Sample Preparation:

-

Protein precipitation is a common method. To a plasma sample, add a precipitating agent (e.g., acetonitrile) containing the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system. Alternatively, liquid-liquid extraction can be employed.[13][14]

Conclusion

The metabolic activation of this compound is a rapid and efficient process driven by non-specific esterases, primarily carboxylesterases CES1 and CES2. This esterase-mediated hydrolysis circumvents the polymorphic CYP2D6 pathway that governs the activation of tolterodine, leading to a more predictable pharmacokinetic profile for fesoterodine's active metabolite, 5-HMT. The detailed understanding of the enzymes involved, the quantitative aspects of the metabolic conversion, and the robust analytical and experimental methodologies outlined in this guide are essential for the continued development and clinical application of fesoterodine and other ester-based prodrugs. Future research focusing on the precise contribution of individual esterase isoforms and the impact of genetic variability in these enzymes will further enhance our ability to optimize therapies for OAB and other conditions.

References

- 1. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bioivt.com [bioivt.com]

- 6. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Graphviz [graphviz.org]

- 13. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Fesoterodine Fumarate: A Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fesoterodine (B1237170) fumarate (B1241708), a competitive muscarinic receptor antagonist, is a prodrug rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[1][2] This conversion is crucial for its therapeutic action in treating overactive bladder.[2] Understanding the degradation pathways of fesoterodine fumarate is paramount for ensuring drug product stability, safety, and efficacy. This technical guide provides an in-depth overview of the degradation of this compound under various stress conditions, detailing the identified byproducts and the experimental protocols for their analysis.

Core Degradation Pathways

Forced degradation studies are essential in identifying the potential degradation products of a drug substance and developing stability-indicating analytical methods.[3] Studies on this compound have revealed that the molecule is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable under thermal and photolytic stress.[4][5]

The primary degradation pathway involves the hydrolysis of the ester linkage, yielding the active metabolite 5-HMT. Further degradation can occur on the 5-HMT molecule and the parent drug, leading to a variety of byproducts.

Hydrolytic Degradation

Acid Hydrolysis: Under acidic conditions, the ester bond of fesoterodine is susceptible to hydrolysis, leading to the formation of 5-hydroxymethyl tolterodine (5-HMT), also referred to as the diol impurity, and isobutyric acid.[5]

Base Hydrolysis: Similar to acid hydrolysis, basic conditions facilitate the cleavage of the ester bond, resulting in the formation of 5-HMT and isobutyrate.[5] The degradation is generally more rapid under basic conditions compared to acidic conditions.

Oxidative Degradation

This compound demonstrates susceptibility to oxidative stress. The use of oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products. The specific structures of these oxidative byproducts are not always fully elucidated in the literature but are detected as distinct peaks in chromatographic analysis.

Key Degradation Products and Impurities

Several degradation products and process-related impurities of this compound have been identified and characterized. These are crucial for the development of stability-indicating methods and for setting appropriate specifications for the drug substance and product.

Some of the known impurities include:

-

(R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl phenol (B47542) hydrogen fumarate (Impurity A / 5-HMT) : The active metabolite and primary hydrolytic degradation product.[6]

-

(±)-Isobutyrate-2-(3-diisopropylamino-1-phenylpropyl)-4-isobutyrylloxymethylphenyl ester hydrogen fumarate (Impurity B / Diester Impurity) : A process-related impurity where both hydroxyl groups are esterified.[6][7]

-

(R)-[4-Benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-phenyl]-methanol hydrogen fumarate (Benzylated Hydroxy Impurity) [7]

-

(±)-2-(3-Diisopropyl amino)-1-phenyl propyl)-4-formyl phenyl isobutyrate hydrogen fumarate (Aldehyde Impurity) [7]

-

Tolterodine Ester Impurity [7]

-

Double Bond Impurity [5]

-

Propionate Impurity [5]

-

Toluoyl Hydroxyl Impurity [5]

-

Fesoterodine Diol Dimer Fumarate and Fesoterodine Diol Dimer Monoester [8]

Quantitative Data Summary

The following table summarizes the quantitative data from forced degradation studies, indicating the extent of degradation of this compound under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | 30 minutes | 80°C | Significant | [4] |

| Base Hydrolysis | 0.1N NaOH | 5 minutes | Ambient | Significant | [4] |

| Oxidation | 10% H₂O₂ | 30 minutes | 80°C | Significant | [4] |

| Thermal | Solid State | 7 days | 80°C | Not Significant | [4] |

| Photolytic | 1.2 million LUX hrs | - | - | Not Significant | [4] |

| Water Hydrolysis | Water | 8 hours | 80°C | Not Significant | [4] |

| Acid Hydrolysis | 0.05N HCl | 48 hours | Ambient | - | [5] |

| Base Hydrolysis | 0.05N NaOH | 1 hour | Ambient | - | [5] |

| Oxidation | 1% H₂O₂ | 29 hours | Ambient | - | [5] |

| Thermal | Solid State | 10 days | 60°C | - | [5] |

| Photolytic | Sunlight | 50 hours | - | - | [5] |

| Relative Humidity | 75% RH | 10 days | - | - | [5] |

Note: "Significant" and "Not Significant" are as reported in the cited literature. Specific percentages were not always provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound degradation.

Forced Degradation Studies

A stock solution of this compound is prepared, and aliquots are subjected to the following stress conditions:

-

Acid Hydrolysis: An aliquot of the stock solution is treated with 0.1N HCl and heated at 80°C for 30 minutes. The solution is then neutralized with an equivalent amount of 0.1N NaOH.[4]

-

Base Hydrolysis: An aliquot of the stock solution is treated with 0.1N NaOH and kept at ambient temperature for 5 minutes. The solution is then neutralized with an equivalent amount of 0.1N HCl.[4]

-

Oxidative Degradation: An aliquot of the stock solution is treated with 10% H₂O₂ and heated at 80°C for 30 minutes.[4]

-

Thermal Degradation: this compound solid drug substance is kept in a hot air oven at 80°C for 7 days.[4]

-

Photolytic Degradation: this compound solid drug substance is exposed to a light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.[4]

Analytical Method for Degradation Products

A stability-indicating HPLC method is used to separate and quantify this compound and its degradation products.

-

Chromatographic System: A reverse-phase high-performance liquid chromatography (HPLC) system with a UV detector is employed.[4][5]

-

Column: Inertsil ODS-3V (150 x 4.6 mm, 5µm) or equivalent C18 column.[4]

-

Mobile Phase: A mixture of a buffer (e.g., 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, with pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in a ratio of 42:58 (v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 210 nm.[4]

-

Column Temperature: 30°C.[4]

Visualizations

The following diagrams illustrate the core degradation pathways and a typical experimental workflow for analyzing this compound degradation.

Caption: Core degradation pathways of this compound.

Caption: Experimental workflow for forced degradation studies.

References

- 1. DailyMed - this compound tablet, extended release [dailymed.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. longdom.org [longdom.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. WO2013024415A1 - An improved method for the quantitative determination of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) (1380491-71-3) for sale [vulcanchem.com]

Methodological & Application

Application Notes and Protocols for Chiral Separation of Fesoterodine Fumarate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Fesoterodine Fumarate, a key pharmaceutical agent for the treatment of overactive bladder, is a chiral compound.[1] The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development and quality control.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like this compound.[3][4]

This document provides a detailed application note and protocol for the chiral separation of this compound enantiomers using a normal phase HPLC method. The presented method is robust, specific, and accurate for the quantitative determination of the chiral purity of this compound in both drug substance and drug product.[3][5]

Chemical Structure

This compound is chemically described as (2E)-but-2-enedioic acid; 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate.[6]

Molecular Formula: C₃₀H₄₁NO₇[1][7][8] Molecular Weight: 527.649 g/mol [6]

Experimental Protocol

This protocol details a validated normal phase HPLC method for the enantiomeric separation of this compound.

Instrumentation and Materials

-

HPLC System: A gradient or isocratic HPLC system equipped with a UV detector.

-

Chiral Column: Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm (Daicel)[3]

-

Mobile Phase: n-hexane, isopropyl alcohol, and diethyl amine (950:50:1, v/v/v)[3][5][9][10][11]

-

Solvents: HPLC grade n-hexane, isopropyl alcohol, and diethyl amine.

-

Sample Diluent: Mobile phase.

-

Filtration: 0.45 µm nylon filter.[3]

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.[3]

-

Sample Solution: Prepare a solution of the this compound drug substance or product in the mobile phase to achieve a final concentration of 1 mg/mL.[3]

-

Spiked Solution (for validation): A solution containing 1 mg/mL of this compound and 0.01 mg/mL of the (S)-enantiomer in the mobile phase can be used for method development and validation.[3]

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound enantiomers.

| Parameter | Condition |

| Column | Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm[3] |

| Mobile Phase | n-hexane: Isopropyl Alcohol: Diethylamine (950:50:1, v/v/v)[3][5][9][10][11] |

| Flow Rate | 1.0 mL/min[3][5][9][10][11] |

| Column Temperature | 40°C[3] |

| Detection Wavelength | 235 nm[3] |

| Injection Volume | 20 µL[3][5][9] |

Procedure

-

Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropyl alcohol, and diethyl amine. Degas the mobile phase before use.

-

Equilibrate the Chiralpak IC-3 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Prepare the standard and sample solutions as described above and filter them through a 0.45 µm nylon filter.[3]

-

Inject 20 µL of the standard solution to identify the retention times of the Fesoterodine and its (S)-enantiomer.

-

Inject 20 µL of the sample solution to determine the enantiomeric purity.

Data Presentation

The following table summarizes the typical retention times and resolution obtained using the described HPLC method.

| Enantiomer | Retention Time (min) |

| Fesoterodine (R-enantiomer) | ~10.3[3] |

| (S)-enantiomer | ~11.8[3] |

Resolution: The resolution between the enantiomers was found to be greater than 3, indicating excellent separation.[3][5][9][10]

Method Validation Summary

The method has been validated and demonstrated to be accurate, specific, and precise.[3][5]

| Validation Parameter | Result |

| Limit of Detection (LOD) for (S)-enantiomer | 0.509 µg/mL[3][5][9] |

| Limit of Quantification (LOQ) for (S)-enantiomer | 1.316 µg/mL[3][5][9] |

| Recovery of (S)-enantiomer | 95% to 105%[3][5][9] |

Experimental Workflow

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Discussion

The selection of the chiral stationary phase is critical for achieving successful enantiomeric separation. In the development of this method, various CSPs were evaluated, including Chiral AGP, YMC Chiral NEA (S), Chiralcel OD-RH, Chiralcel OD-H, and Chiralpak AD-H.[3] However, the Chiralpak IC-3 column provided the most satisfactory separation.[3]

The mobile phase composition was also optimized. The addition of a small amount of diethyl amine to the n-hexane and isopropyl alcohol mixture was found to significantly improve chromatographic efficiency and the resolution between the enantiomers.[3][5][9] This is a common strategy in normal phase chiral chromatography to improve peak shape and resolution for basic compounds.

This method is also capable of separating the enantiomers of 5-hydroxy methyl tolterodine (B1663597), the active metabolite of this compound.[3] The typical retention times for 5-hydroxy methyl tolterodine and its (S)-enantiomer were found to be approximately 21 minutes and 16.5 minutes, respectively.[3]

Conclusion

The presented HPLC method provides a reliable and accurate means for the chiral separation of this compound enantiomers. The detailed protocol and validated performance metrics make it suitable for routine use in quality control laboratories for the determination of the enantiomeric purity of this compound in both bulk drug substance and finished pharmaceutical products.

References

- 1. Fesoterodinefumarate | 286930-03-8 [chemicalbook.com]

- 2. eijppr.com [eijppr.com]

- 3. jocpr.com [jocpr.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. jocpr.com [jocpr.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Fesoterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fesoterodine (B1237170) and its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), in human plasma. Fesoterodine is a non-selective muscarinic-receptor antagonist used in the treatment of overactive bladder syndrome.[1] It is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-HMT.[2] This method utilizes liquid-liquid extraction for sample preparation and stable isotope-labeled internal standards to ensure high accuracy and precision. The validated method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Fesoterodine is a prodrug that undergoes rapid conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), the moiety responsible for its antimuscarinic activity.[2] Pharmacokinetic assessments of fesoterodine require the accurate quantification of both the parent drug and its active metabolite in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies of these compounds.[3] This document provides a detailed protocol for the simultaneous quantification of fesoterodine and 5-HMT in human plasma, validated according to international guidelines.

Metabolic Pathway of Fesoterodine

Figure 1: Metabolic conversion of Fesoterodine to 5-HMT.

Experimental Protocols

Materials and Reagents

-

Fesoterodine and 5-HMT reference standards

-

Fesoterodine-d7 and 5-HMT-d7 internal standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether

-

n-Hexane

-

Formic acid

-

Human plasma (with anticoagulant)

Sample Preparation

A liquid-liquid extraction procedure is employed for the isolation of the analytes from plasma.[1]

-

Thaw plasma samples at room temperature.

-

To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing Fesoterodine-d7 and 5-HMT-d7).

-

Vortex for 10 seconds.

-

Add 1.0 mL of extraction solvent (methyl tert-butyl ether: n-hexane).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Condition |

| Column | Kromasil C18 (100mm x 4.6mm, 5µm)[1] |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (gradient) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3 minutes |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Fesoterodine: m/z 412.2 → 223.0[4]5-HMT: m/z 342.2 → 223.1[5]Fesoterodine-d7 (IS): Specific to the labeled standard5-HMT-d7 (IS): Specific to the labeled standard |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Experimental Workflow

Figure 2: LC-MS/MS workflow for Fesoterodine and 5-HMT.

Results and Discussion

The developed LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The method was found to be linear over a dynamic concentration range of 0.01-10 ng/mL for both fesoterodine and 5-HMT.[1] The correlation coefficient (r²) for the calibration curves was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in the table below.

Table 1: Precision and Accuracy Data

| Analyte | QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |

| Fesoterodine | LLOQ | < 15% | < 15% | 85-115% |

| Low | < 15% | < 15% | 85-115% | |

| Mid | < 15% | < 15% | 85-115% | |

| High | < 15% | < 15% | 85-115% | |

| 5-HMT | LLOQ | < 15% | < 15% | 85-115% |

| Low | < 15% | < 15% | 85-115% | |

| Mid | < 15% | < 15% | 85-115% | |

| High | < 15% | < 15% | 85-115% |

Data presented as a summary of expected performance based on published methods.[1]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

Table 2: Recovery and Matrix Effect Data

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Fesoterodine | > 90% | < 15% |

| 5-HMT | > 90% | < 15% |

Data presented as a summary of expected performance based on published methods.[1] The mean extraction recovery for both analytes was greater than 96%.[1]

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the simultaneous quantification of fesoterodine and its active metabolite, 5-HMT, in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in clinical and preclinical studies.

References